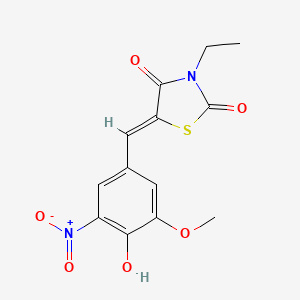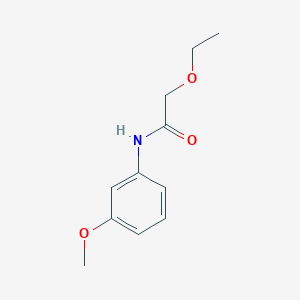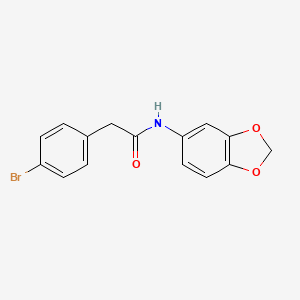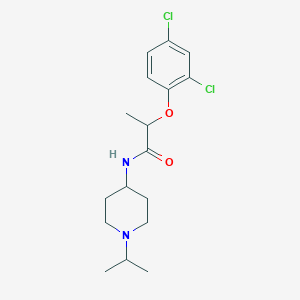
3-ethyl-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-ethyl-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "ETT" and is known for its unique structure and properties. In
Wissenschaftliche Forschungsanwendungen
ETT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ETT has shown promising results in treating various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for drug development. In agriculture, ETT has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, ETT has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of ETT is not fully understood, but it is believed to involve multiple pathways. ETT has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of certain diseases. It also has antioxidant properties, which help to protect cells from oxidative damage. ETT has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK pathways, which play a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
ETT has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases. ETT has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. In addition, ETT has been shown to enhance memory and cognitive function, making it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ETT in lab experiments is its unique structure and properties, which make it a versatile building block for the synthesis of novel materials and compounds. ETT is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using ETT in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
Zukünftige Richtungen
There are several future directions for research on ETT. One of the areas of focus is the development of ETT-based drugs for the treatment of various diseases. Another area of focus is the synthesis of novel materials and compounds using ETT as a building block. Additionally, there is a need for further research on the mechanism of action of ETT and its potential side effects and toxicity. Overall, ETT has shown great potential for various applications and is an exciting area of research for the scientific community.
Eigenschaften
IUPAC Name |
(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-3-14-12(17)10(22-13(14)18)6-7-4-8(15(19)20)11(16)9(5-7)21-2/h4-6,16H,3H2,1-2H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCPZIDFIRSDC-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea](/img/structure/B4691004.png)


![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4691022.png)
![2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B4691033.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4691035.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4691039.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4691042.png)




![N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691060.png)